molecular formula C8H6N2O B12111712 2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile

2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile

Cat. No.: B12111712
M. Wt: 146.15 g/mol
InChI Key: UBOYDYRPNLXLGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process includes the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of magnetically recoverable catalysts, which can be readily separated from the reaction medium using an external magnet .

Chemical Reactions Analysis

Biological Activity

2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the broader category of furo[2,3-b]pyridine derivatives and is characterized by a fused furan and pyridine ring system, with a cyano group at the 5-position that enhances its chemical reactivity and potential therapeutic applications. Research indicates that it may play a role in treating neurodegenerative diseases and possess anti-inflammatory properties.

Structural Features

The structural characteristics of this compound are pivotal to its biological activity. The compound features:

  • Fused Furan and Pyridine Rings : This arrangement contributes to its unique reactivity.
  • Cyano Group at Position 5 : Enhances chemical interactions and biological activity.

Neuropharmacological Effects

Research has identified this compound as a potential ligand for nicotinic receptors involved in neurotransmission. Its ability to modulate receptor activity suggests therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds with similar structures can influence cholinergic signaling pathways, which are critical in cognitive function and memory retention .

Anti-inflammatory Properties

The compound has also been explored for its activity against various biological targets related to inflammation. It has shown potential in inhibiting specific inflammatory pathways, indicating its utility as an anti-inflammatory agent . The modulation of these pathways could be beneficial in treating conditions characterized by chronic inflammation.

Kinase Inhibition

Recent studies indicate that derivatives of this compound may act as inhibitors of various kinases involved in cell signaling pathways. This activity opens avenues for developing anticancer therapeutics, as kinase inhibitors are crucial in controlling cell proliferation and survival .

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Binding : Interaction with nicotinic receptors alters neurotransmission dynamics.
  • Enzyme Inhibition : Binding to active sites of kinases or enzymes disrupts their function, affecting cellular processes.

This multifaceted mechanism underscores the compound's potential across various therapeutic areas.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Utilization of malononitrile derivatives and sodium borohydride for reduction reactions.
  • Reaction Conditions : Optimizing conditions for high yield and purity is critical for successful synthesis .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
2,3-Dihydrofuro[2,3-b]pyridineFused furan and pyridine ringsLacks cyano group at position 5
Furo[2,3-b]pyridineSimilar ring system but different fusion patternDifferent reactivity profiles
PyrrolopyridinesFused pyrrole and pyridine ringsVarying nitrogen content affecting biological activity

The presence of the cyano group at position five significantly enhances the biological activity compared to other similar compounds.

Case Studies

Several studies have investigated the pharmacological properties of this compound:

  • Alzheimer's Disease Models : In vitro studies demonstrated that this compound could enhance cholinergic signaling in neuronal cultures .
  • Anti-inflammatory Assays : Animal models showed reduced inflammatory markers upon treatment with derivatives of this compound .

These case studies highlight the compound's potential as a lead candidate for drug development targeting neurodegenerative diseases and inflammatory conditions.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C8H6N2O/c9-4-6-3-7-1-2-11-8(7)10-5-6/h3,5H,1-2H2

InChI Key

UBOYDYRPNLXLGJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=N2)C#N

Origin of Product

United States

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